

Spectral Analysis of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for **2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid** ($C_9H_{11}N_3O_2$), a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental spectra in public databases, this document presents predicted and typical spectral characteristics based on the analysis of its functional groups and analogous structures. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Chemical Structure and General Properties

2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring substituted with a pyrrolidine group at the 2-position and a carboxylic acid at the 5-position.

- Molecular Formula: $C_9H_{11}N_3O_2$ [\[1\]](#)
- Molecular Weight: 193.20 g/mol [\[1\]](#)
- IUPAC Name: 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid [\[1\]](#)
- CAS Number: 253315-06-9 [\[1\]](#)

Predicted Spectral Data

The following tables summarize the predicted and typical spectral data for **2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid** based on established principles of NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.0 - 13.0	Singlet (broad)	1H	-COOH
~8.7	Singlet	2H	H-4, H-6 (Pyrimidine ring)
~3.6	Triplet	4H	-N-CH ₂ - (Pyrrolidine ring)
~2.0	Quintet	4H	-CH ₂ -CH ₂ - (Pyrrolidine ring)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~165 - 175	-COOH
~160	C-2 (Pyrimidine ring)
~158	C-4, C-6 (Pyrimidine ring)
~120	C-5 (Pyrimidine ring)
~47	-N-CH ₂ - (Pyrrolidine ring)
~25	-CH ₂ -CH ₂ - (Pyrrolidine ring)

Infrared (IR) Spectroscopy

Table 3: Typical IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid dimer) [2] [3]
~1710	Strong	C=O stretch (Carboxylic acid dimer) [3]
1600-1450	Medium-Strong	C=C and C=N stretching (Pyrimidine ring)
1320-1210	Medium	C-O stretch (Carboxylic acid) [2]
~1200	Medium	C-N stretch (Aromatic amine)

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

m/z	Interpretation
193	[M] ⁺ , Molecular ion
176	[M-OH] ⁺
148	[M-COOH] ⁺
122	Fragmentation of the pyrimidine ring
70	Pyrrolidine fragment

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, and DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable proton of the carboxyl group.
- **Instrumentation:** A standard NMR spectrometer with a field strength of 300 MHz or higher is recommended.
- **¹H NMR Acquisition:**
 - **Pulse Program:** Standard single-pulse experiment.
 - **Spectral Width:** 0-15 ppm.
 - **Number of Scans:** 16-64 scans, depending on the sample concentration.
 - **Relaxation Delay:** 1-2 seconds.
- **¹³C NMR Acquisition:**
 - **Pulse Program:** Proton-decoupled experiment (e.g., zgpg30).
 - **Spectral Width:** 0-200 ppm.
 - **Number of Scans:** 1024 or more scans may be necessary due to the lower natural abundance of ¹³C and the quaternary carbons.
 - **Relaxation Delay:** 2-5 seconds.

IR Spectroscopy

- **Sample Preparation:**
 - **KBr Pellet Method:** Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

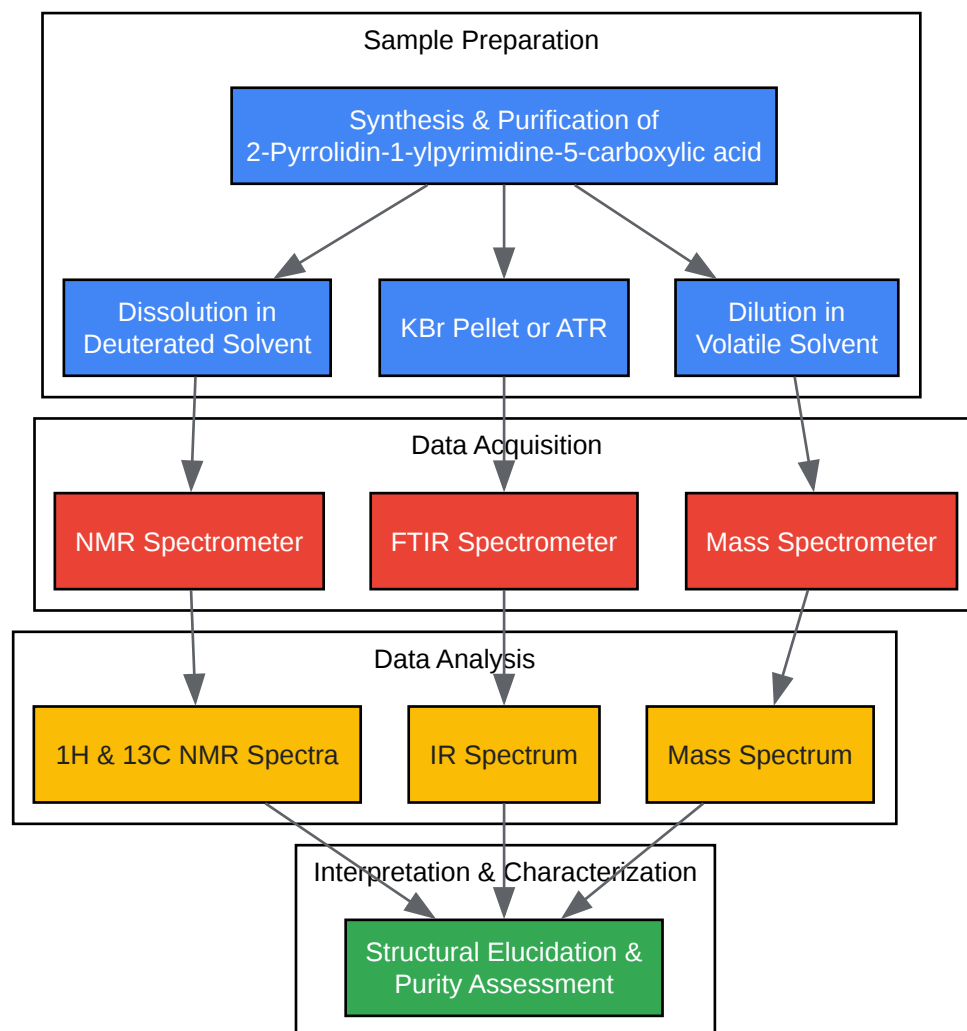
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans.
 - A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

- Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Data Acquisition (ESI-MS):
 - Ionization Mode: Positive or negative ion mode. Positive mode is likely to show the $[\text{M}+\text{H}]^+$ ion, while negative mode would show the $[\text{M}-\text{H}]^-$ ion.
 - Mass Range: Scan from m/z 50 to 500.
 - Capillary Voltage: Typically 3-4 kV.
 - Nebulizer Gas: Nitrogen, at a pressure recommended by the instrument manufacturer.
 - Drying Gas: Nitrogen, at a flow rate and temperature optimized for the instrument.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectral analysis of **2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid**.



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Caption: Workflow for Spectral Data Acquisition and Analysis.

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